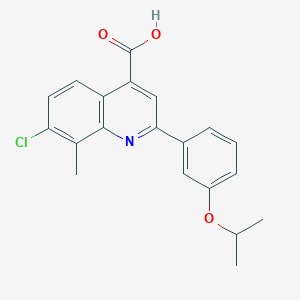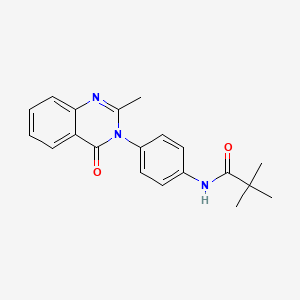
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as MP-10, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Research has identified tetrahydroisoquinoline (THIQ) derivatives, similar in structure to the compound , for their therapeutic potential in treating various diseases, including cancer and CNS disorders. THIQs have been recognized for their anticancer properties, particularly following the FDA approval of trabectedin for treating soft tissue sarcomas, highlighting the significance of such compounds in drug discovery for cancer treatment and CNS disorders (Singh & Shah, 2017).
Functional Chemical Groups in CNS Drugs
Further exploration into functional chemical groups indicates the potential of heterocycles, which include structures similar to the compound , for synthesizing compounds with CNS activity. This research underscores the importance of heteroatoms like nitrogen (N) in forming compounds that may exhibit therapeutic effects across a range of CNS disorders (Saganuwan, 2017).
Inhibitors of Coagulation Factor Xa
Compounds with quinazoline derivatives have been investigated for their role as inhibitors of Factor Xa, showcasing their potential as anticoagulants. This research highlights the systematic development of such inhibitors, demonstrating the utility of quinazoline and similar structures in creating effective therapeutics for blood coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).
Evodiamine and Therapeutic Applications
Evodiamine, structurally related to quinazolines, demonstrates broad pharmacological activities, suggesting the role of similar compounds in treating metabolic disorders, cancer, and inflammatory conditions. This review of patents reveals the versatility of such compounds in drug discovery, emphasizing their potential across various therapeutic areas (Gavaraskar, Dhulap, & Hirwani, 2015).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-21-17-8-6-5-7-16(17)18(24)23(13)15-11-9-14(10-12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVCVVYUYNVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
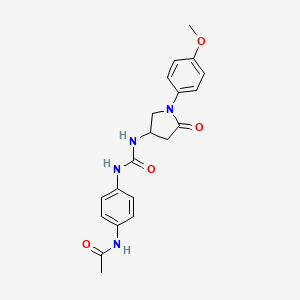
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)
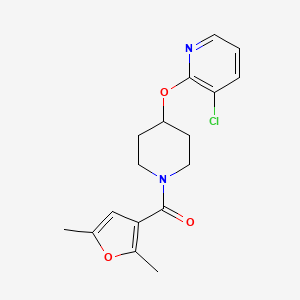

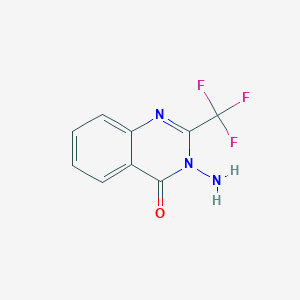
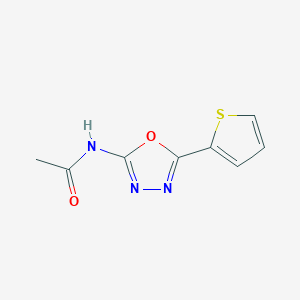
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
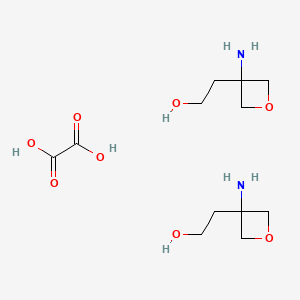
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)

![2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697490.png)
![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)
